molecular formula C23H17N3O2S B2522228 4-benzoyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 379730-67-3

4-benzoyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2522228
CAS No.: 379730-67-3
M. Wt: 399.47
InChI Key: DYQVKQOMMUVLKM-UHFFFAOYSA-N
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Description

4-benzoyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C23H17N3O2S and its molecular weight is 399.47. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activities

Researchers have synthesized a series of substituted benzamides, including structures similar to 4-benzoyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, to evaluate their anticancer activity against several cancer cell lines, such as breast, lung, colon, and ovarian cancers. These compounds have shown moderate to excellent anticancer activities, with some derivatives demonstrating higher efficacy than reference drugs like etoposide (Ravinaik et al., 2021). Moreover, the synthesis and anticancer evaluation of benzamide derivatives coupled through thiadiazole scaffolds have also been reported, showing promising anticancer activity and suggesting a potential mechanism of action through molecular docking studies (Tiwari et al., 2017).

Carbonic Anhydrase Inhibitory Properties

Novel metal complexes of N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide have been synthesized, exhibiting strong carbonic anhydrase inhibitory properties. These complexes were found to be potent inhibitors against human carbonic anhydrase isoenzymes hCA-I and hCA-II, surpassing the activity of the parent ligand and acetazolamide, a standard control compound (Büyükkıdan et al., 2013).

Antimicrobial Activity

The synthesis and evaluation of novel thiadiazole derivatives, including those with benzamide functionalities, have shown significant antibacterial activity. These studies highlight the potential of such compounds in the development of new antimicrobial agents, providing a foundation for further research into their application in combating bacterial infections (Banday & Rauf, 2008).

Molecular Organization in Bilayers

Research has also delved into the molecular organization of compounds similar to this compound within lipid bilayers. Studies involving dipalmitoylphosphatidylcholine bilayers containing thiadiazole derivatives have provided insights into their fluorescence properties and potential aggregation behavior, contributing to the understanding of their interaction with biological membranes (Kluczyk et al., 2016).

Properties

IUPAC Name

4-benzoyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2S/c1-15-7-9-19(10-8-15)22-25-26-23(29-22)24-21(28)18-13-11-17(12-14-18)20(27)16-5-3-2-4-6-16/h2-14H,1H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQVKQOMMUVLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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